2-Bromo-4'-fluoro-5-methoxybenzophenone ethylene ketal

Organic Synthesis Protecting Group Strategy Process Chemistry

Researchers requiring selective functionalization of benzophenone scaffolds face yield loss from carbonyl interference. This compound resolves the problem: the ortho-bromo group enables Suzuki-Miyaura cross-coupling while the ethylene ketal masks the ketone, eliminating a protection/deprotection sequence. • Pre-installed bromo handle for C-C bond formation at the ortho vector. • Ketal-protected carbonyl prevents side reactions during cross-coupling. • 4'-Fluoro and 5-methoxy groups fine-tune electronic properties for downstream SAR or ligand design. Supplied with batch-specific QC data; immediate dispatch from regional stock.

Molecular Formula C16H14BrFO3
Molecular Weight 353.18 g/mol
CAS No. 760192-89-0
Cat. No. B1323947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-fluoro-5-methoxybenzophenone ethylene ketal
CAS760192-89-0
Molecular FormulaC16H14BrFO3
Molecular Weight353.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C2(OCCO2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14BrFO3/c1-19-13-6-7-15(17)14(10-13)16(20-8-9-21-16)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3
InChIKeySIOISIWVVOWLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4'-fluoro-5-methoxybenzophenone Ethylene Ketal: A Strategic Building Block


2-Bromo-4'-fluoro-5-methoxybenzophenone ethylene ketal (CAS 760192-89-0) is a halogenated benzophenone derivative featuring a cyclic ketal protecting group. Its IUPAC name is 2-(2-bromo-5-methoxyphenyl)-2-(4-fluorophenyl)-1,3-dioxolane, with a molecular formula of C16H14BrFO3 and a molecular weight of 353.18 g/mol . This compound functions as a strategic intermediate in organic synthesis , distinguished from simpler benzophenone analogs by its specific substitution pattern (2-bromo, 4'-fluoro, 5-methoxy) and its protected ketone moiety .

1
Protected ketone ready for multi-step synthetic sequences
2
Ortho-bromo handle for defined cross-coupling diversification
3
Fluoro & methoxy substituents for electronic and steric tuning

Why 2-Bromo-4'-fluoro-5-methoxybenzophenone Ethylene Ketal Cannot Be Replaced


Generic substitution fails because the compound's utility is defined by the synergistic, non-interchangeable roles of its three distinct structural features: the *ortho*-bromo group, the *para*-fluoro group, the *meta*-methoxy group, and the ethylene ketal protecting group [1]. While benzophenone derivatives are a large class, the precise positioning of these substituents dictates reactivity in cross-coupling and nucleophilic aromatic substitution [2]. The presence of the ketal group is not a passive modification; it actively prevents side reactions at the carbonyl site, a functionality that a non-protected analog like 2-bromo-4'-fluoro-5-methoxybenzophenone (CAS 746651-88-7) cannot provide without requiring an additional, yield-reducing protection/deprotection sequence [3].

Ketal protection
Absent in unprotected analog (CAS 746651-88-7); may lead to unwanted carbonyl reactivity
Bromine position
Ortho substitution provides specific Pd-coupling geometry; para/meta analogs may alter reactivity profile
Fluorine substituent
Non-fluorinated analogs lose electronic tuning and potential metabolic stability benefits

2-Bromo-4'-fluoro-5-methoxybenzophenone Ethylene Ketal vs. Key Analogs


Ketone Protection: Synthetic Yield and Purity

The ethylene ketal group quantitatively differentiates this compound from its unprotected ketone analog (CAS 746651-88-7) by enabling reactions that are otherwise incompatible with a free carbonyl. This protection eliminates the need for a separate synthetic step, improving overall process efficiency. [1]

Ketone Protection
Class-level
Protected ketal avoids side reactions; class-level estimate 10–40% yield improvement over unprotected ketone
Supports synthetic step economy and protecting-group strategy review
Yield benefit context-dependent; verification recommended
Organic Synthesis Protecting Group Strategy Process Chemistry

Ortho-Bromo Handle for Cross-Coupling Chemistry

The presence of an *ortho*-bromine atom provides a quantifiable advantage in cross-coupling reactions. Its position, adjacent to the bulky ketal, allows for chemoselective functionalization that is less sterically hindered than alternative substitution patterns. [1]

Ortho-Bromo Handle
Class-level
Ortho position may offer less steric hindrance for oxidative addition vs. para/meta; reported faster coupling under specific Pd conditions
Informs cross-coupling site selection and library synthesis design
Reactivity depends on ligand/catalyst system
Medicinal Chemistry Cross-Coupling C-C Bond Formation

4'-Fluoro Group: Stability and Electronic Effects

The 4'-fluoro substituent on the phenyl ring provides a well-established, quantifiable differentiation from non-fluorinated analogs by increasing oxidative metabolic stability and modulating the electron density of the aromatic system, which can influence both biological activity and further synthetic transformations. [1]

4′-Fluoro Electronic Effect
Class-level
Hammett σp = 0.06 (weak electron-withdrawing); may reduce intrinsic clearance >50% in microsomal assays vs. H
Supports SAR studies and lead optimization through predictable electronic and metabolic profiles
Metabolic stability context-dependent; in vitro data only
Medicinal Chemistry Physicochemical Properties Metabolic Stability

2-Bromo-4'-fluoro-5-methoxybenzophenone Ethylene Ketal: Application Scenarios


Ortho-Functionalized Biaryl Motifs in Medicinal Chemistry

The *ortho*-bromo group serves as a defined handle for Suzuki-Miyaura or related cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups at this specific vector. This is essential for exploring structure-activity relationships (SAR) around the biaryl axis in drug candidates. The protected ketone ensures these manipulations occur without interference from the latent carbonyl. [1]

Complex Ligands for Asymmetric Catalysis

The combination of substituents creates a sterically and electronically defined scaffold. After functionalization at the bromo site, the ketal can be deprotected to reveal a benzophenone, which is a common framework for chiral ligands used in asymmetric transformations. The 4'-fluoro and 5-methoxy groups can further fine-tune the ligand's electronic properties, impacting catalytic activity and enantioselectivity. [2]

Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid benzophenone core, pre-functionalized with a bromine atom for further elaboration and a fluorine atom for property modulation, is an ideal starting material for constructing larger, fluorinated polycyclic aromatic systems. Such molecules are of interest in materials science for organic electronics. [3]

Application
Selection Property
Validation Focus
Biaryl scaffold diversification (SAR studies)
Ortho-bromo cross-coupling handle
Coupling efficiency and regioselectivity
Chiral ligand synthesis for asymmetric catalysis
Ketal-protected benzophenone core; tunable electronics
Deprotection yield and ligand performance
Fluorinated polycyclic aromatic materials
Pre-functionalized halogenated scaffold
Material property evaluation (e.g., charge transport)

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